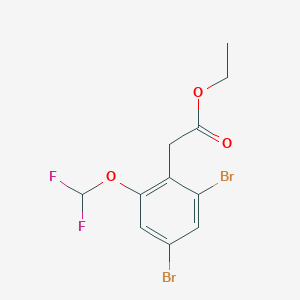

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate

Description

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate is a halogenated phenylacetate ester characterized by a phenyl ring substituted with bromine atoms at the 2- and 4-positions and a difluoromethoxy group (-OCF₂) at the 6-position.

Properties

IUPAC Name |

ethyl 2-[2,4-dibromo-6-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)5-7-8(13)3-6(12)4-9(7)18-11(14)15/h3-4,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPZZBNEQQIIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1Br)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate typically involves the following steps:

Bromination: The starting material, 2,4-dibromo-6-hydroxyphenylacetic acid, is brominated using bromine in the presence of a suitable solvent like acetic acid. This step introduces the bromine atoms at the 2 and 4 positions of the phenyl ring.

Esterification: The brominated intermediate is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.

Fluorination: Finally, the hydroxyl group is replaced with a difluoromethoxy group using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under mild conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Scientific Research Applications

Organic Synthesis

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate serves as a vital intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations enables the formation of diverse derivatives, making it a versatile building block in synthetic chemistry.

Research has indicated that this compound may exhibit several biological activities:

-

Antimicrobial Properties : Preliminary studies suggest that it can inhibit the growth of various bacterial strains. For instance, it has shown effectiveness against:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL - Anticancer Potential : The compound's structure may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Ongoing research aims to elucidate its mechanisms of action and therapeutic potential.

Pharmaceutical Development

The compound is being explored as a precursor for synthesizing drug candidates with potential therapeutic effects. Its unique structural characteristics may enhance binding affinity to biological targets, influencing pharmacokinetics and pharmacodynamics.

Industrial Applications

In addition to its role in research, this compound is utilized in developing new materials and as a reagent in various industrial processes. Its chemical properties make it suitable for applications requiring specific reactivity or stability.

Mechanism of Action

The mechanism by which Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate exerts its effects depends on its application. In medicinal chemistry, its activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate (hypothetical) with three related compounds from the evidence:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 2,4-dibromo-6-fluorophenylacetate | 1803817-32-4 | C₁₀H₉Br₂FO₂ | 364.89 | 2,4-dibromo; 6-fluoro |

| Ethyl 2,4-difluoro-6-methoxyphenylacetate | 691905-11-0 | C₁₁H₁₂F₂O₃ | 242.21 | 2,4-difluoro; 6-methoxy |

| Ethyl phenylacetate (flavor compound) | Not provided | C₁₀H₁₂O₂ | 164.20 | Unsubstituted phenyl ring |

| This compound* | Hypothetical | C₁₁H₁₀Br₂F₂O₃ | 428.01† | 2,4-dibromo; 6-difluoromethoxy |

*Hypothetical compound inferred from nomenclature. †Calculated based on formula.

Key Observations:

- Halogenation Effects: Bromine atoms (in and the target compound) increase molecular weight and steric bulk compared to fluorine substituents ().

- Flavor vs. Industrial Applications : Ethyl phenylacetate () contributes to fruity and floral aromas in beverages, while halogenated analogs () likely serve as intermediates in drug synthesis due to their modified reactivity and lipophilicity .

Functional and Application Differences

- Ethyl 2,4-dibromo-6-fluorophenylacetate () : The combination of bromine and fluorine substituents may balance reactivity and stability, making it suitable for coupling reactions in medicinal chemistry (e.g., as a building block for kinase inhibitors) .

- Target Compound : The difluoromethoxy group’s strong electron-withdrawing nature could make it a candidate for electrophilic aromatic substitution or as a fluorinated analog in drug design.

Stability and Reactivity Trends

- Thermal Stability : Brominated compounds (, target) may exhibit lower thermal stability than fluorinated or methoxy-substituted analogs due to weaker C-Br bonds.

- Hydrolytic Resistance : Difluoromethoxy and methoxy groups (target and ) resist hydrolysis better than esters with hydroxyl or unprotected ether groups.

Biological Activity

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, mechanism of action, biological activity, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound involves several key steps:

- Bromination : The starting material, 2,4-dibromo-6-hydroxyphenylacetic acid, undergoes bromination using bromine in a suitable solvent (e.g., chloroform).

- Esterification : The brominated intermediate is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ester.

- Methoxylation : The hydroxy group is replaced with a difluoromethoxy group using difluoromethyl ether and a base like sodium hydride.

This multi-step process allows for the precise introduction of functional groups that enhance the compound's biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards various enzymes and receptors.

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi by disrupting essential cellular processes such as protein synthesis and cell wall formation. The halogenated structure likely contributes to these effects by increasing lipophilicity and facilitating membrane penetration.

- Anticancer Properties : Research indicates potential anticancer activity through the modulation of signaling pathways involved in cell proliferation and apoptosis. The unique chemical structure may allow it to interfere with specific oncogenic pathways, although detailed mechanisms are still under investigation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : In a study evaluating various halogenated compounds, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those observed for similar compounds lacking fluorinated groups.

- Anticancer Screening : A drug library screening revealed that this compound exhibited selective cytotoxicity towards multiple cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of mitochondrial dysfunction and subsequent apoptotic pathways.

Comparative Analysis

When comparing this compound with structurally similar compounds, notable differences in biological activities emerge:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| This compound | Contains both bromine and difluoromethoxy groups | Strong antimicrobial and anticancer effects |

| Ethyl 2,4-dibromo-6-methoxyphenylacetate | Lacks difluoromethoxy group | Weaker biological activity |

| Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate | Chlorine instead of bromine | Varying potency against microbial strains |

Q & A

Q. What are the key synthetic pathways for preparing Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated phenylacetate derivatives typically involves sequential functionalization of the aromatic ring. A plausible route for the target compound includes:

Esterification : Start with 2,4-dibromo-6-(difluoromethoxy)phenylacetic acid. Dissolve in methanol with catalytic sulfuric acid (e.g., 1 ml conc. H₂SO₄ per 20 ml solvent) and reflux for 4–6 hours to form the ester .

Purification : Quench in ice water, filter the precipitate, and recrystallize from ethanol to isolate the product.

Halogenation/Fluorination : If the precursor lacks bromine/difluoromethoxy groups, introduce them via electrophilic substitution (e.g., bromine with FeBr₃ catalysis) or nucleophilic fluorination (e.g., using Selectfluor®).

Critical Factors : Reaction time, temperature, and stoichiometry of halogenating agents significantly affect regioselectivity and yield. Side reactions (e.g., over-bromination) must be monitored via TLC or HPLC .

Q. How can researchers characterize this compound, and what spectral data are diagnostic?

Methodological Answer: Comprehensive characterization requires:

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- GC-MS : Ideal for volatile esters. Derivatization may be needed to improve volatility. Use a polar column (e.g., DB-WAX) and monitor fragments at m/z 164 (phenylacetate base ion) and bromine isotopes (m/z 79/81) .

- HPLC-UV/DAD : Employ a C18 column with acetonitrile/water gradient. Detect absorbance at 210–230 nm (ester carbonyl) and 254 nm (aromatic rings) .

- Validation : Include spike-recovery tests in biological matrices (e.g., plasma) to assess matrix interference .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during bromination?

Methodological Answer: Competing reactions (e.g., para- vs. ortho-bromination) arise from steric and electronic effects. Strategies include:

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing over-bromination .

- Catalyst Screening : Test Lewis acids (e.g., FeBr₃ vs. AlCl₃) to modulate electrophilic substitution rates.

- In Situ Monitoring : Use FTIR to track Br₂ consumption or Raman spectroscopy to detect intermediates .

- Computational Modeling : DFT calculations predict substituent directing effects (e.g., difluoromethoxy’s electron-withdrawing nature) to guide synthetic planning .

Q. What role do the bromine and difluoromethoxy substituents play in the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Methodological Answer:

- Bromine : Enhances lipophilicity and potential halogen bonding with target proteins.

- Difluoromethoxy : Improves metabolic stability versus methoxy groups by resisting CYP450 oxidation.

SAR Protocol :

Analog Synthesis : Prepare derivatives with varying halogen positions (e.g., 2,5-dibromo vs. 3,4-dibromo) or fluorinated groups (e.g., -OCF₃ vs. -OCHF₂) .

Biological Assays : Test inhibition of enzymes (e.g., kinases) or antimicrobial activity. Use dose-response curves (IC₅₀) and molecular docking to correlate substituent effects with potency .

Metabolic Stability : Assess hepatic microsome clearance to evaluate the difluoromethoxy group’s impact .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

Methodological Answer: Contradictions may arise from impurities, tautomerism, or solvent effects. Steps:

Repurification : Re-crystallize or use preparative HPLC to isolate the pure compound.

Multi-Technique Validation :

- Compare NMR (¹H, ¹³C, 19F) with theoretical predictions (e.g., ChemDraw simulations).

- Confirm molecular weight via HRMS and isotopic pattern match .

Dynamic NMR : If rotational barriers (e.g., ester group) cause splitting, conduct variable-temperature NMR to observe coalescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.